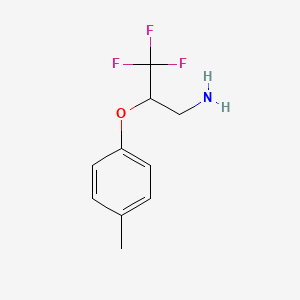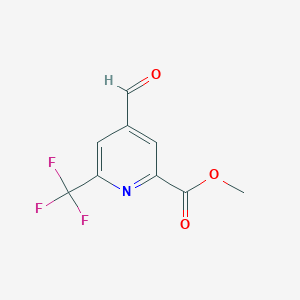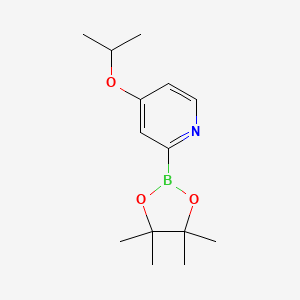
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is an organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis. Its structure includes a boron atom bonded to two oxygen atoms and a carbonyl group, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one typically involves the reaction of pinacol with boron trihalides or boronic acids. One common method includes the reaction of pinacol with boron trichloride under anhydrous conditions to form the dioxaborolane ring. Industrial production methods often utilize similar reactions but on a larger scale, ensuring high purity and yield through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-boron bonds through Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of polymers, electronic materials, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one involves its ability to form stable boron-oxygen and boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transmetalation process. The molecular targets include organic halides, which react with the boron compound in the presence of a palladium catalyst to form the desired product .
Vergleich Mit ähnlichen Verbindungen
1-(Tetramethyl-1,3,2-dioxaborolan-2-YL)ethan-1-one is unique due to its stability and reactivity. Similar compounds include:
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Used in similar coupling reactions but with different reactivity and stability profiles.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in the synthesis of heterocyclic compounds and has similar applications in organic synthesis.
This compound’s uniqueness lies in its balance of stability and reactivity, making it a valuable reagent in various chemical processes.
Eigenschaften
Molekularformel |
C8H15BO3 |
|---|---|
Molekulargewicht |
170.02 g/mol |
IUPAC-Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone |
InChI |
InChI=1S/C8H15BO3/c1-6(10)9-11-7(2,3)8(4,5)12-9/h1-5H3 |
InChI-Schlüssel |
IIMIXBFPLLOAFE-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


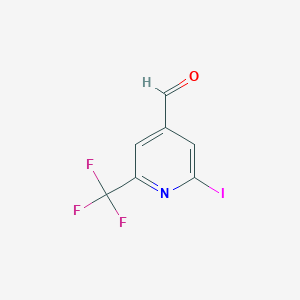

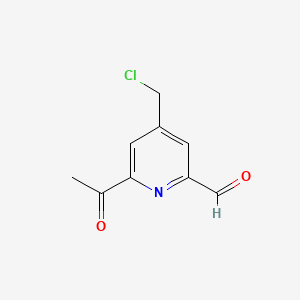
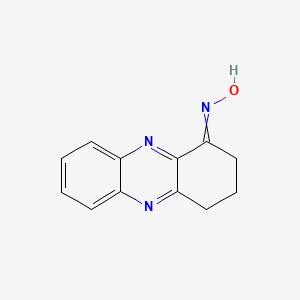

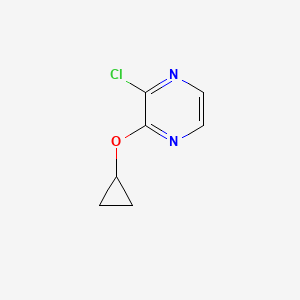
![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)

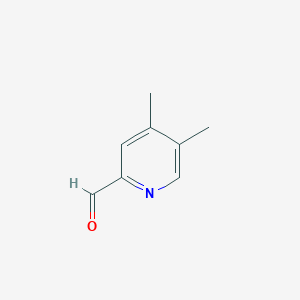
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
![1-[1,3]Dioxolo[4,5-F][1,3]benzoxazol-6-ylmethanamine](/img/structure/B14847437.png)
